2-Naphthol-6,8-disulfonic acid chemical structure and properties
2-Naphthol-6,8-disulfonic acid chemical structure and properties
An In-depth Technical Guide to 2-Naphthol-6,8-disulfonic Acid (G Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthol-6,8-disulfonic acid, commonly known as G acid, is a synthetic aromatic sulfonic acid of significant importance in the chemical industry.[1][2][3] Characterized by a naphthalene (B1677914) core functionalized with a hydroxyl group and two sulfonic acid moieties, this compound is a versatile intermediate, primarily in the synthesis of azo dyes.[1][2][4][5] The presence of sulfonic acid groups renders the molecule highly water-soluble, a critical property for its applications in dyeing processes.[1][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications, with a focus on data relevant to research and development.
Chemical Structure and Identification
The structure of 2-Naphthol-6,8-disulfonic acid consists of a naphthalene ring system substituted at the 2-position with a hydroxyl (-OH) group, and at the 6- and 8-positions with sulfonic acid (-SO₃H) groups.
| Identifier | Value |
| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid[6] |
| Common Name | 2-Naphthol-6,8-disulfonic acid, G Acid[6] |
| CAS Number | 118-32-1 |
| Molecular Formula | C₁₀H₈O₇S₂ |
| Molecular Weight | 304.3 g/mol |
| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O[6] |
| InChI Key | DOBIZWYVJFIYOV-UHFFFAOYSA-N[1] |
Physicochemical Properties
G acid is typically a white to off-white crystalline solid.[2] Its physical and chemical properties are dominated by the presence of the acidic sulfonic acid groups and the phenolic hydroxyl group.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~220°C (decomposes) | [7] |
| Boiling Point | 415.13°C (rough estimate) | ChemicalBook |
| Solubility | Freely soluble in water; Soluble in dilute alcohol. The sodium salt is described as forming platelets or prisms and is freely soluble in water. | [3] |
| Density | 1.742 g/cm³ (rough estimate) | [8] |
| pKa | -0.33 ± 0.40 (Predicted) | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Naphthol-6,8-disulfonic acid.
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UV-Vis Spectroscopy: In analytical applications, UV detection wavelengths for this compound are reported in the range of 220-240 nm.[7] The UV-Vis absorption spectrum is characterized by π-π* transitions within the naphthalene ring system, influenced by the hydroxyl and sulfonic acid substituents.[1]
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Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by a broad band in the high-frequency region corresponding to the O-H stretch of the hydroxyl group. Strong, characteristic stretching vibrations for the sulfonic acid groups (S=O) are also prominent.[1] An IR spectrum for the dipotassium (B57713) salt is available in the NIST Chemistry WebBook, showing key absorptions for the functional groups.[9]
Synthesis and Key Reactions
Synthesis via Sulfonation of 2-Naphthol (B1666908)
The primary industrial synthesis of G acid involves the sulfonation of 2-naphthol. This reaction is highly dependent on temperature to control the regioselectivity of the sulfonation. To favor the formation of G acid over its isomer, R acid (2-naphthol-3,6-disulfonic acid), a carefully controlled temperature profile is essential.[1]
Caption: Synthesis of G Acid via two-step sulfonation of 2-Naphthol.
Key Chemical Transformations
G acid is a valuable intermediate because its functional groups can be readily converted to other functionalities, leading to a diverse range of chemical compounds.
Caption: Major reaction pathways of G Acid.
One of the most significant industrial reactions of G acid is its amination via the Bucherer reaction.[10] This involves treating G acid with ammonia (B1221849) and a sulfite (B76179) or bisulfite under pressure and at elevated temperatures to produce 2-amino-8-naphthol-6-sulfonic acid, commonly known as gamma (γ) acid, another crucial dye intermediate.[1]
Alkaline fusion of G acid with sodium hydroxide (B78521) at high temperatures (ca. 200-240°C) replaces one of the sulfonic acid groups with a hydroxyl group, yielding 2,8-dihydroxynaphthalene-6-sulfonic acid (Dioxy G acid).[1][11] This product is also a precursor for the synthesis of γ-acid.[10][11]
The electron-donating hydroxyl group at the 2-position activates the naphthalene ring for electrophilic aromatic substitution. G acid readily undergoes azo coupling with diazonium salts at the 1-position to form a wide variety of azo dyes.[8][10]
Experimental Protocols
Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)
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Principle: This protocol describes a typical industrial two-stage sulfonation process designed to maximize the yield of G acid.[1][10]
-
Procedure:
-
Charge a suitable reactor with 98% sulfuric acid.
-
Slowly add 2-naphthol to the sulfuric acid while maintaining the temperature at approximately 40°C to facilitate monosulfonation.
-
Over a period of several hours (e.g., 6 hours), gradually add 20% oleum (fuming sulfuric acid) to the reaction mixture.
-
Allow the temperature to rise to 60°C and hold for an extended period (e.g., 16 hours).
-
Increase the temperature to 80°C and maintain for several more hours (e.g., 15 hours) to complete the disulfonation.[10]
-
The resulting sulfomass is then carefully poured into water.
-
To isolate the product, add potassium chloride to the hot solution to precipitate the less soluble dipotassium salt of G acid.
-
Cool the mixture slowly (e.g., to 35°C) and filter the crystalline product.
-
Wash the filter cake thoroughly to remove any residual R acid isomer. A yield of approximately 60% can be expected.[10]
-
Synthesis of 2,8-Dihydroxynaphthalene-6-sulfonic acid (Caustic Fusion)
-
Principle: This method uses caustic fusion to replace a sulfonate group with a hydroxyl group.[11]
-
Procedure:
-
Heat the potassium salt of 2-naphthol-6,8-disulfonic acid with a 70% caustic liquor (NaOH or KOH solution).
-
Maintain the temperature at 230°C for approximately 3 hours.
-
Increase the temperature to 240°C to drive the reaction to completion.[11]
-
After cooling, dilute the melt with water and pour it into an excess of hydrochloric acid.
-
Heat the acidic solution to expel any sulfur dioxide.
-
Add sodium chloride to salt out the product.
-
Cool the batch to precipitate the 2,8-dihydroxynaphthalene-6-sulfonic acid.
-
Filter the product and wash with brine. A yield of around 80% is reported.[11]
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Applications in Research and Drug Development
While the primary application of G acid is in the dye industry, its well-defined structure and reactivity make it relevant to researchers in materials science and drug development.
-
Dye and Pigment Synthesis: It is a key precursor for numerous azo dyes, including C.I. Acid Orange 10, C.I. Acid Red 187, and C.I. Food Red 7.[10]
-
Chemical Intermediate: G acid is the starting material for other important intermediates like γ-acid and Dioxy G acid, which have their own applications in chemical synthesis.[10]
-
Analytical Chemistry: The compound can be used as a reagent in various chemical analyses.[1]
-
Pharmaceutical Applications:
-
Reference Standard: Sulfonated naphthalenes, including G acid, serve as characterized reference standards for the analysis and quality control of active pharmaceutical ingredients (APIs).[1] Their purity is essential for validating analytical methods used in drug manufacturing.
-
Building Block: While direct use in drug molecules is not widespread, the aminonaphthol sulfonic acid scaffold, derived from G acid, is of interest in medicinal chemistry. These structures can be found in compounds investigated for various biological activities. For example, derivatives of aminonaphthol sulfonic acids have been explored as potential therapeutic agents.
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Safety and Handling
2-Naphthol-6,8-disulfonic acid is classified as a hazardous substance and requires careful handling.
-
Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation), Category 4
-
Skin Corrosion/Irritation, Category 2
-
Serious Eye Damage/Eye Irritation, Category 2
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3
-
-
Precautionary Measures:
-
Use only in a well-ventilated area. Avoid breathing dust.
-
Wear protective gloves, clothing, eye, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and exposed skin thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.
-
Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.
-
Ingestion: If swallowed, call a poison center or doctor.
-
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Naphthol-6,8-disulfonic Acid [drugfuture.com]
- 4. 2-Naphthol-6,8-disulfonic acid [myskinrecipes.com]
- 5. CAS 118-32-1: 2-Naphthol-6,8-disulfonic acid | CymitQuimica [cymitquimica.com]
- 6. 2-Naphthol-6,8-disulfonic acid | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | FN37557 [biosynth.com]
- 8. 2-Naphthol-6,8-disulfonic acid CAS#: 118-32-1 [m.chemicalbook.com]
- 9. 2-Naphthol-6,8-disulfonic acid dipotassium salt [webbook.nist.gov]
- 10. 2-Naphthol-6,8-disulfonic acid | 118-32-1 [chemicalbook.com]
- 11. DIHYDROXY-G-SALT | 6357-93-3 [chemicalbook.com]
